3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
Description
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one (CAS: 333759-45-8) is a polycyclic heteroaromatic compound with a molecular formula of C₁₈H₁₄N₂O and a molecular weight of 274.33 g/mol . Its structure features a benzo[f]quinolinone core fused with a partially saturated dihydroquinoline ring and a pyridin-3-yl substituent at position 3 (Figure 1). This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit neuroprotective, anticancer, or enzyme inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17-10-16(13-5-3-9-19-11-13)20-15-8-7-12-4-1-2-6-14(12)18(15)17/h1-9,11,16,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGNLPUITYATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Inhibition of Enzymatic Activity
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, research indicates that derivatives of this compound can inhibit human neutrophil elastase, a serine protease implicated in inflammatory diseases. The inhibition of this enzyme could lead to new anti-inflammatory therapies .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells by modulating cellular pathways that control cell survival and death. Its mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Neuroprotective Effects
Research has also indicated that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins at the molecular level. These studies provide insights into its binding affinity and specificity towards various biological targets, aiding in the design of more effective derivatives with enhanced activity .
Table: Summary of Research Findings on Applications
Mechanism of Action
The mechanism of action of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Mechanistic and Pharmacological Differences
(a) Enzyme Inhibition Profiles
- CYP1B1 Selectivity: Derivatives of benzo[h]quinolinone (e.g., 3-Hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one) exhibit potent inhibition of CYP1B1, a cytochrome P450 enzyme overexpressed in cancers.
- ADAMTS-5 Inhibition: Spirothiadiazole-indoline derivatives (e.g., 5'-Phenyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-2-one) demonstrate sub-micromolar inhibition of ADAMTS-5 (aggrecanase-2), a therapeutic target for osteoarthritis.
(c) Physicochemical Properties
- Lipophilicity: The pyridin-3-yl group in this compound enhances water solubility compared to the phenyl-substituted benzo[h]quinolinone derivatives .
- Stereochemical Complexity: Ambocarb and spirothiadiazole-indoline compounds exhibit stereocenters, complicating synthesis and purification. The benzo[f]quinolinone analogue lacks defined stereocenters .
Biological Activity
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one (CAS Number: 333759-45-8) is a novel compound belonging to the quinoline family, recognized for its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N2O, and it features a complex structure that contributes to its pharmacological properties. The compound's unique arrangement of functional groups allows for specific interactions with biological targets.
The precise molecular targets of this compound are still under investigation. However, preliminary studies suggest that it may interact with various enzymes and proteins, leading to alterations in cellular signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in inflammatory pathways, thereby reducing pro-inflammatory cytokine production.
- Cellular Signaling : By binding to specific receptors and altering their conformation, this compound may disrupt essential signaling pathways that regulate cell growth and survival.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated antimicrobial properties against various pathogens. The compound has shown effectiveness at inhibiting bacterial growth, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary data indicates that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, with results showing the ability to induce apoptosis in certain types of cancer cells .
Pharmacokinetics
Pharmacokinetic studies reveal that similar compounds exhibit stability in both simulated gastric and intestinal fluids, suggesting favorable absorption characteristics. However, specific pharmacokinetic data for this compound are still lacking and warrant further investigation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Inflammation : A study demonstrated that the compound significantly reduced inflammation markers in animal models of inflammatory diseases.
- Cancer Treatment : In a controlled study involving cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Structure | Antimicrobial |
| 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-benzopyran-2,2’-indole] | Structure | Anticancer |
The unique structural features of this compound contribute to its distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step heterocyclic condensation reactions. For example, condensation of quinoline derivatives with hydrazine or its analogs under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) is a common approach. Catalytic systems, such as sodium triacetoxyborohydride, may enhance yields in reductive amination steps .
- Optimization : Reaction parameters like temperature (70–120°C), solvent choice, and catalyst loading significantly impact yield. Continuous flow reactors can improve scalability and reproducibility for intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR provide detailed structural confirmation, particularly for distinguishing dihydroquinoline ring conformers and pyridine substituents .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects impurities (<0.4% total impurities as per regulatory benchmarks) .
- HPLC : Ensures purity (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects) for this compound?
- Approach :
Dose-Response Studies : Test activity across a wide concentration range (nM to μM) to identify therapeutic windows and off-target effects.
Target Validation : Use kinase inhibition assays (e.g., ATP-binding site competition) and receptor binding studies to clarify mechanistic pathways .
Model Systems : Compare results across in vitro (cell lines) and in vivo models to account for metabolic differences .
- Case Study : Discrepancies in anti-inflammatory activity may arise from variations in NF-κB pathway modulation, requiring transcriptomic profiling to confirm .
Q. What strategies are effective for modifying the core structure to enhance pharmacokinetic properties while retaining activity?
- Structural Modifications :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -F, -CF) to the pyridine ring to improve membrane permeability .
- Solubility Enhancement : Incorporate polar substituents (e.g., morpholine, piperazine) at the 3-position of the dihydroquinoline scaffold .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Experimental Design :
Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
CRISPR Screening : Perform genome-wide knockouts to pinpoint genetic dependencies for activity .
Fluorescent Probes : Develop analogs with BODIPY or Cy5 tags for live-cell imaging to track subcellular localization .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under physiological conditions be addressed?
- Resolution Steps :
Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
Structural Analysis : Compare degradation products (e.g., quinoline ring oxidation) using high-resolution MS and IR spectroscopy .
- Example : Discrepancies in half-life (e.g., 2 vs. 8 hours) may stem from buffer composition differences (e.g., presence of antioxidants like ascorbate) .
Structural and Mechanistic Insights
Q. What computational tools are recommended for predicting interaction sites between this compound and biological targets?
- Tools :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for studying binding kinetics to kinases (e.g., EGFR, PI3K) .
- Pharmacophore Modeling : MOE or Schrödinger Suite to map electrostatic and steric features critical for activity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
